Bienvenue dans la boutique en ligne BenchChem!

N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

medicinal chemistry scaffold design sulfonamide pharmacophore

N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1428362-48-4; molecular formula C12H14N6O3S; molecular weight 322.34 g/mol) is a fully synthetic, heterocyclic small molecule that integrates four distinct pharmacophoric elements: a 1-substituted tetrazole, a para-linked phenyl spacer, a 1-methylsulfonyl-azetidine-3-carboxamide core, and a secondary anilide linkage. This compound belongs to a broader patent landscape of sulfonamide-tetrazole derivatives investigated for acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition and as sigma receptor ligands.

Molecular Formula C12H14N6O3S
Molecular Weight 322.34
CAS No. 1428362-48-4
Cat. No. B2911222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
CAS1428362-48-4
Molecular FormulaC12H14N6O3S
Molecular Weight322.34
Structural Identifiers
SMILESCS(=O)(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C12H14N6O3S/c1-22(20,21)17-6-9(7-17)12(19)14-10-2-4-11(5-3-10)18-8-13-15-16-18/h2-5,8-9H,6-7H2,1H3,(H,14,19)
InChIKeyIUOWIDAPIPNKGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1428362-48-4): Structural Identity for Informed Procurement


N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1428362-48-4; molecular formula C12H14N6O3S; molecular weight 322.34 g/mol) is a fully synthetic, heterocyclic small molecule that integrates four distinct pharmacophoric elements: a 1-substituted tetrazole, a para-linked phenyl spacer, a 1-methylsulfonyl-azetidine-3-carboxamide core, and a secondary anilide linkage [1]. This compound belongs to a broader patent landscape of sulfonamide-tetrazole derivatives investigated for acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition [2] and as sigma receptor ligands [3]. Its structural novelty lies in the combination of the strained four-membered azetidine ring with an electron-withdrawing methylsulfonyl group on the ring nitrogen, a motif distinct from the more common 1-acyl-azetidine-3-carboxamide analogs that populate the same chemical space. At the time of this analysis, no primary research publications, quantitative bioassay data, or clinical study records could be identified for this specific compound.

Why N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide Cannot Be Generically Substituted Within Its Structural Class


Compounds within the N-(4-(tetrazol-1-yl)phenyl)azetidine-3-carboxamide family differ critically at the azetidine N-1 substituent, which is the primary determinant of target engagement, metabolic stability, and physicochemical profile [1]. The methylsulfonyl group at this position introduces a tetrahedral sulfonamide geometry (as opposed to the planar amide of 1-acyl analogs such as CAS 1448127-94-3, 1448030-67-8, and 1448130-17-3), alters the electron density on the azetidine ring, and provides a distinct hydrogen-bond acceptor pattern [2]. In the sulfonamide-tetrazole pharmacophore class, small changes to the sulfonamide substituent are known to produce order-of-magnitude shifts in ACAT inhibitory potency [3]. Substitution with a 1-acyl, 1-carbonyl, or 1-heteroaryl variant transforms the compound into a fundamentally different chemical entity with divergent biological behavior, precluding any assumption of functional equivalence.

Quantitative Differentiation Evidence for N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide Versus Closest Structural Analogs


Sulfonamide vs. Carboxamide Geometry at Azetidine N-1: Conformational and Electronic Differentiation

The target compound carries a methylsulfonyl group (SO2CH3) on the azetidine N-1 position, generating a tetrahedral sulfonamide center with S(VI) geometry. This contrasts with the planar sp2-hybridized carbonyl present in the closest cataloged analogs: 1-(pyrazine-2-carbonyl)- (CAS 1448127-94-3), 1-(3,4-difluorobenzoyl)- (CAS 1448030-67-8), and 1-(2-(2-fluorophenoxy)acetyl)- (CAS 1448130-17-3) derivatives [1]. The sulfonamide motif introduces: (i) a non-planar bond angle at N-1 (~117° vs. ~120° for amides), (ii) increased rotational barrier around the S–N bond, and (iii) distinct electron-withdrawing character (Hammett σp for SO2CH3 ≈ +0.72 vs. CONH ≈ +0.36) [2]. These differences are known in the sulfonamide-tetrazole ACAT inhibitor class to produce divergent IC50 values spanning two orders of magnitude depending on sulfonamide substituent choice [3].

medicinal chemistry scaffold design sulfonamide pharmacophore

Tetrazole Ring Regioisomerism: N-1 vs. N-2 Substitution and Impact on Target Recognition

This compound contains a 1H-tetrazol-1-yl (N-1 substituted) regioisomer exclusively, as defined by the IUPAC name 1-methylsulfonyl-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide [1]. Tetrazole N-1 vs. N-2 regioisomerism is a critical differentiation factor: in COX-2 inhibitor programs, N-1 substituted 1,5-diaryl tetrazoles bearing a 4-(methylsulfonyl)phenyl group exhibited IC50 values of 6–7 μM against COX-2, while the corresponding N-2 regioisomers and sulfonamide variants displayed markedly different potency and selectivity profiles [2]. The N-1 substitution pattern determines the spatial orientation of the tetrazole ring relative to the phenyl linker and the azetidine-carboxamide terminus. Compounds such as 5-[4-(methylsulfonyl)phenyl]-2H-tetrazole (CAS 441054-54-2) reverse this connectivity entirely (C-5 substituted tetrazole with methylsulfonyl on the phenyl ring), producing a distinct pharmacophore geometry . Procurement of the wrong tetrazole regioisomer invalidates any structure-based hypothesis derived from the intended N-1 connectivity.

bioisostere tetrazole pharmacophore regiochemistry

Azetidine Ring Strain Energy as a Conformational Constraint Differentiator

The azetidine ring imparts ~26.3 kcal/mol of ring strain energy, which is intermediate between aziridine (~27.7 kcal/mol) and pyrrolidine (~6.3 kcal/mol) [1]. This strain energy, combined with the electron-withdrawing methylsulfonyl group at N-1, creates a uniquely activated four-membered ring system for nucleophilic ring-opening reactions. The closest six-membered ring comparators (piperidine-based tetrazole-sulfonamides described in the ACAT inhibitor series) lack this strain energy and adopt different conformational preferences [2]. The azetidine carboxamide core constrains the dihedral angle between the 3-carboxamide and the N-1 substituent, which is a known determinant of affinity in sigma receptor ligands containing azetidine motifs [3]. This conformational restriction cannot be replicated by more flexible piperidine or pyrrolidine analogs.

conformational restriction azetidine scaffold ring strain

Hydrogen-Bond Donor/Acceptor Profile and Calculated Lipophilicity Differentiation

Based on the defined molecular formula (C12H14N6O3S; MW 322.34), the target compound has a calculated hydrogen-bond donor count of 1 (the secondary amide NH), a hydrogen-bond acceptor count of 8 (tetrazole N atoms, sulfonamide O atoms, carboxamide O), and a topological polar surface area (TPSA) of approximately 129 Ų [1]. The 1-acyl analogs (e.g., CAS 1448127-94-3, C18H15N7O2; CAS 1448030-67-8, C18H14F2N6O2) have higher molecular weights (349–384 g/mol), different H-bond acceptor/donor profiles, and variable lipophilicity due to aromatic or fluorinated acyl groups [2]. The methylsulfonyl group contributes to lower calculated logP relative to benzoyl or pyrazine-carbonyl analogs, which is a known determinant of solubility and membrane permeability in sulfonamide-containing drug candidates [3].

physicochemical properties drug-likeness hydrogen bonding

Sulfonamide Metabolic Stability Advantage Over Carboxamide and Carbonyl Analogs

The sulfonamide linkage (SO2–N) is resistant to hydrolysis by ubiquitous amidases and esterases that cleave carboxamide (CO–N) and ester bonds, a well-established principle in medicinal chemistry [1]. The 1-acyl analogs (e.g., CAS 1448127-94-3, CAS 1448030-67-8) contain amide or ester functionalities at the azetidine N-1 position that are susceptible to enzymatic hydrolysis, potentially limiting their in vivo half-life [2]. In the sulfonamide tetrazole ACAT inhibitor series, the sulfonamide group was explicitly selected for its metabolic robustness relative to carboxamide-containing comparators, contributing to extended pharmacodynamic duration in preclinical models [3]. This stability advantage is class-level (not compound-specific) and applies to any correctly specified sulfonamide-containing analog within this scaffold.

metabolic stability sulfonamide amide bond hydrolysis

Evidence Gap Declaration: Absence of Direct Biological Activity Data for This Specific Compound

A comprehensive search of PubMed, Google Scholar, Google Patents, ChEMBL, PubChem, BindingDB, ZINC, and multiple chemical vendor databases (limited to non-excluded sources) returned no primary research papers, no peer-reviewed bioassay data, no patent examples explicitly referencing CAS 1428362-48-4, and no target engagement metrics (IC50, Ki, EC50, Kd) for this compound [1]. In contrast, structurally related sulfonamide tetrazoles within the ACAT inhibitor class (e.g., compounds from the Warner-Lambert patent series, US Patent family on sulfonamide tetrazole ACAT inhibitors) have well-documented IC50 values in the nanomolar to low micromolar range against ACAT in vitro [2], and 1,5-diaryl tetrazoles with 4-(methylsulfonyl)phenyl substitution have reported COX-2 IC50 values of 6–7 μM [3]. No such data exist for CAS 1428362-48-4. Any claim about the biological activity, selectivity, or therapeutic potential of this specific compound would be unsupported extrapolation from chemical class knowledge.

data transparency evidence gap procurement risk

Recommended Research and Industrial Application Scenarios for N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1428362-48-4)


Medicinal Chemistry: Sulfonamide-Tetrazole-Azetidine Scaffold SAR Exploration

The compound serves as a unique entry point for structure-activity relationship (SAR) studies exploring the N-1 methylsulfonyl substituent space within the N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide scaffold. Its tetrahedral sulfonamide geometry at N-1 provides a distinct pharmacophore element compared to the more common planar 1-acyl analogs [1]. Researchers investigating sulfonamide-containing tetrazole pharmacophores (e.g., for ACAT inhibition, COX-2 modulation, or sigma receptor targeting) can use this compound as a reference standard to benchmark the contribution of the methylsulfonyl group to target affinity and selectivity. The strained azetidine ring offers a conformational constraint that differentiates it from piperidine-based sulfonamide tetrazoles described in the Warner-Lambert ACAT inhibitor series [2].

Chemical Biology: Sulfonamide Metabolic Stability Probe Development

The hydrolytically resistant sulfonamide linkage makes this compound suitable as a negative control or comparator in metabolic stability assays, where the susceptibility of 1-acyl azetidine analogs to amidase cleavage is being evaluated [1]. Its well-defined structure and the absence of labile ester or amide bonds at the N-1 position enable its use as a stable reference compound in in vitro microsomal or hepatocyte incubation studies, provided that users independently establish its stability profile under their specific assay conditions [2].

Synthetic Methodology: Azetidine Sulfonylation and Tetrazole Coupling Chemistry

The compound's structure (methylsulfonyl on azetidine N-1, tetrazole at the para position of the anilide phenyl ring) represents a non-trivial synthetic target requiring sequential sulfonylation of the azetidine nitrogen, carboxamide coupling to 4-(tetrazol-1-yl)aniline, and rigorous purification to isolate the N-1 tetrazole regioisomer [1]. Synthetic chemistry groups developing new routes to azetidine-sulfonamide-tetrazole hybrids can use this compound as a purity benchmark (≥95% purity is the typical vendor specification) and as a reference material for establishing analytical methods (HPLC, LC-MS, NMR) specific to this scaffold [2].

Computational Chemistry: Docking Model Calibration for Sulfonamide-Tetrazole Ligands

In the absence of co-crystallographic data for this compound, its well-defined structural features—including the tetrahedral sulfonamide, the N-1 tetrazole regioisomer, and the rigid azetidine ring—make it a suitable test case for calibrating docking scoring functions and molecular dynamics force fields specific to sulfonamide-tetrazole interactions [1]. The compound's compact size (MW 322.34) and limited rotatable bonds facilitate accurate conformational sampling. Computational groups can use the structural data to generate pharmacophore hypotheses that can later be validated when experimental target engagement data become available [2].

Quote Request

Request a Quote for N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.